N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(methylsulfanyl)benzamide
Description
N-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]-3-(methylsulfanyl)benzamide is a structurally complex molecule featuring a benzothiadiazole core fused with a cyclopropyl-dioxo substituent, linked via an ethyl chain to a 3-(methylsulfanyl)benzamide group. The benzothiadiazole moiety is a sulfonamide-derived heterocycle known for its electron-deficient aromatic system, which can influence reactivity in catalytic processes or interactions with biological targets .
Propriétés
IUPAC Name |
N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-3-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-26-16-6-4-5-14(13-16)19(23)20-11-12-21-17-7-2-3-8-18(17)22(15-9-10-15)27(21,24)25/h2-8,13,15H,9-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKYYUXOGCGEAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(methylsulfanyl)benzamide typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The introduction of the cyclopropyl group and the benzamide moiety requires further functionalization and coupling reactions. Industrial production methods may involve optimizing these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, typically employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the benzothiadiazole core or the attached functional groups.
Applications De Recherche Scientifique
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(methylsulfanyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound’s properties may be useful in the development of new materials, such as polymers or coatings.
Mécanisme D'action
The mechanism by which N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(methylsulfanyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s uniqueness lies in its combination of a benzothiadiazole core and a methylsulfanylbenzamide group. Key comparisons include:
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Features a simpler benzamide with an N,O-bidentate directing group.
- 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (): Contains a benzimidazole-thioacetamido group, which may confer antimicrobial activity.
- Triazol-containing benzamide () : Incorporates a triazole ring, enabling click chemistry applications. The target’s benzothiadiazole system provides distinct electronic properties, possibly favoring redox-active interactions .
Comparative Data Table
Research Findings and Implications
- Electronic Properties : The benzothiadiazole core’s electron deficiency could make the target compound a candidate for charge-transfer complexes or catalysis, as seen in related sulfonamide systems .
- Therapeutic Potential: Structural parallels to ’s antimicrobial agents suggest promise for further testing against resistant pathogens. The methylsulfanyl group may mitigate toxicity issues associated with nitro groups in ’s derivatives .
Q & A
Basic: What synthetic strategies are recommended for optimizing the multi-step synthesis of this compound?
Answer:
Synthesis typically involves sequential reactions to assemble the benzothiadiazole and benzamide moieties. Key considerations include:
- Stepwise coupling : React the cyclopropyl-substituted benzothiadiazole precursor with an ethylamine linker before introducing the 3-(methylsulfanyl)benzamide group via amide coupling .
- Reaction optimization :
- Temperature : Maintain 0–5°C during nitro-group reduction to prevent side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for amide bond formation to enhance reactivity .
- Purity control : Employ High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to monitor intermediates .
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : Use ESI-MS to verify the molecular ion peak (e.g., m/z 462.1 [M+H]⁺) and detect impurities .
- Infrared (IR) Spectroscopy : Validate sulfonyl (1150–1250 cm⁻¹) and amide (1650 cm⁻¹) functional groups .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from assay variability or target promiscuity. Mitigation strategies include:
- Dose-response standardization : Use a 10-point dilution series (1 nM–100 µM) in cytotoxicity assays to establish EC₅₀ consistency .
- Target validation : Perform competitive binding assays (e.g., surface plasmon resonance) to confirm interactions with suspected targets like kinases or GPCRs .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and adjust for assay conditions (pH, serum content) .
Advanced: What computational approaches are effective for predicting biological targets and binding modes?
Answer:
- Molecular docking :
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the cyclopropyl group in hydrophobic pockets .
- Pharmacophore modeling : Map the methylsulfanyl group as a hydrogen bond acceptor in kinase inhibitor scaffolds .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve potency?
Answer:
- Core modifications :
- Replace cyclopropyl with larger substituents (e.g., tert-butyl) to enhance hydrophobic interactions .
- Substitute methylsulfanyl with sulfone to improve solubility without sacrificing target affinity .
- Linker optimization : Test ethylene vs. propylene linkers to balance rigidity and conformational flexibility .
- Bioisosteric replacements : Swap benzothiadiazole with triazolo[1,5-a]pyrimidine to evaluate metabolic stability .
Advanced: What strategies address low solubility in in vivo models?
Answer:
- Formulation : Use PEG-400/water (60:40) or cyclodextrin-based carriers to enhance bioavailability .
- Prodrug design : Introduce ester groups at the benzamide nitrogen for hydrolytic activation in plasma .
- Salt formation : Synthesize hydrochloride salts via reaction with HCl gas in anhydrous ether .
Advanced: How should researchers handle discrepancies in metabolic stability data across species?
Answer:
- Cross-species microsomal assays : Compare hepatic clearance rates in human, rat, and mouse microsomes (1 mg/mL protein, 1 µM substrate) .
- Metabolite profiling : Use LC-MS/MS to identify species-specific oxidation sites (e.g., methylsulfanyl to sulfoxide) .
- CYP inhibition screening : Test against CYP3A4 and CYP2D6 to rule out enzyme-mediated variability .
Advanced: What methods validate the compound’s selectivity against off-target receptors?
Answer:
- Panel screening : Use Eurofins’ SafetyScreen44® to assess activity across 44 GPCRs, ion channels, and transporters .
- Kinase profiling : Test at 1 µM in the DiscoverX KinomeScan® panel (≥400 kinases) to quantify % inhibition .
- Counter-screening : Include structurally related but inactive analogs to confirm target-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
